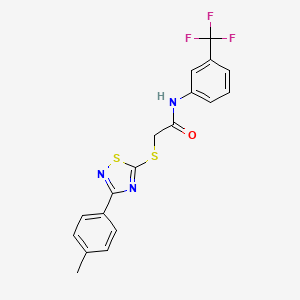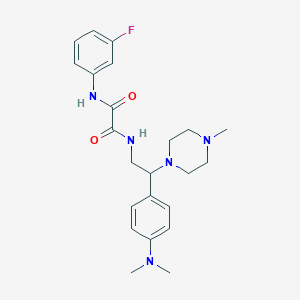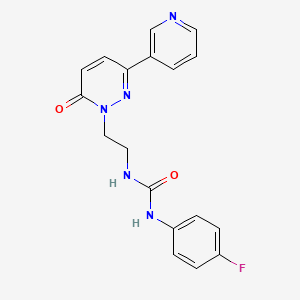
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiophene ring, a sulfonyl group, and an amide linkage, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, where the thiophene ring is treated with sulfonyl chlorides in the presence of a base such as pyridine.
Amide Bond Formation: The amide bond is formed by reacting the sulfonylated thiophene with 4-methoxyphenylpropanoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic and thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The sulfonyl group is particularly important for binding to active sites of enzymes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. The presence of the sulfonyl and amide groups suggests possible applications as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl group can form strong interactions with enzyme active sites, while the amide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiophene-3-carboxamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-ethylthiophene-3-carboxamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylfuran-3-carboxamide: Features a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of the thiophene ring, sulfonyl group, and N-methyl amide linkage in 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-17-15(20)13-7-9-24-16(13)18-14(19)8-10-25(21,22)12-5-3-11(23-2)4-6-12/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSREWLCWQHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)



![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)
![3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide](/img/structure/B2829987.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2829991.png)
![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829996.png)
![2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2830000.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2830004.png)
